

Technical Guide: 4-Bromo-3-methylpyridazine

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

Cat. No.: B15056076

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methylpyridazine, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and key applications in research and development. Due to the limited publicly available information on **4-Bromo-3-methylpyridazine**, this guide also presents data on the closely related and more extensively studied isomers and analogues, such as 4-Bromo-3-methylpyridine, to offer a comparative context for researchers in the field.

Introduction to 4-Bromo-3-methylpyridazine

4-Bromo-3-methylpyridazine is a halogenated derivative of methylpyridazine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry. The introduction of a bromine atom and a methyl group to this scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in drug discovery.

Despite its potential, publicly accessible data on **4-Bromo-3-methylpyridazine**, including its CAS number, is scarce. This guide aims to consolidate the available information and provide a foundation for future research.

Physicochemical Properties



Detailed experimental data for **4-Bromo-3-methylpyridazine** is not readily available. However, we can infer some of its properties based on the known characteristics of its isomers and analogues. For comparative purposes, the properties of the more common isomer, 3-Bromo-4-methylpyridazine, are presented below.

Property	Value (for 3-Bromo-4- methylpyridazine)	Reference
CAS Number	1416373-61-9	[1]

For context, the properties of the analogous pyridine compound, 4-Bromo-3-methylpyridine, are well-documented:

Property	Value (for 4-Bromo-3- methylpyridine)	Reference
CAS Number	10168-00-0	[2]
Molecular Formula	C6H6BrN	[3]
Molecular Weight	172.023 g/mol	[3]
Boiling Point	211.3 ± 20.0 °C at 760 mmHg	[3]
Density	1.5 ± 0.1 g/cm ³	[3]
Flash Point	81.6 ± 21.8 °C	[3]

Synthesis and Reactivity

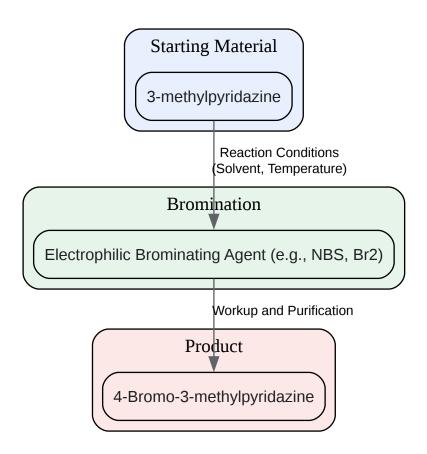
While a specific, validated synthetic protocol for **4-Bromo-3-methylpyridazine** is not available in the public domain, general methods for the bromination of pyridazine rings can be considered. These typically involve electrophilic aromatic substitution, though the regioselectivity can be influenced by the directing effects of the methyl group and the nitrogen atoms in the ring.

The reactivity of **4-Bromo-3-methylpyridazine** is expected to be characteristic of a bromo-heteroaromatic compound. The bromine atom can serve as a versatile handle for various



cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents and the construction of more complex molecules.

Hypothetical Synthetic Workflow:



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A potential synthetic route to **4-Bromo-3-methylpyridazine**.

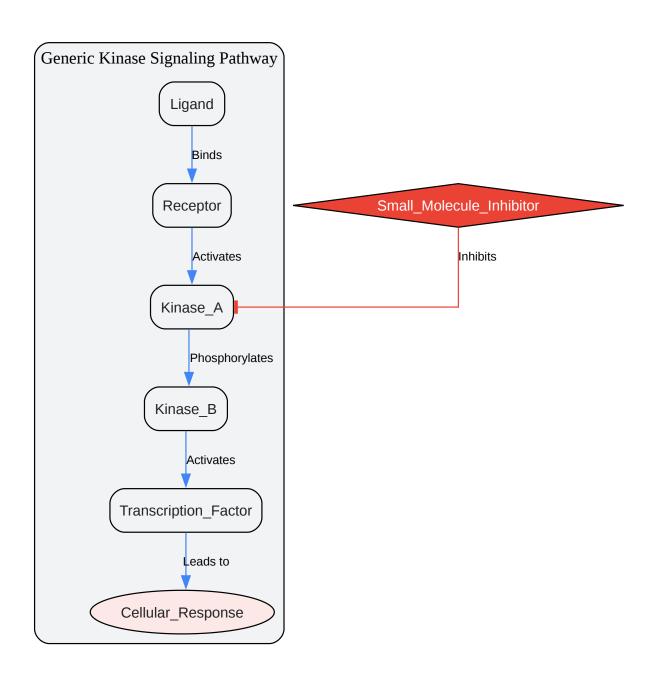
Applications in Drug Discovery and Development

The pyridazine moiety is present in several biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its utility as a pharmacophore. Halogenated pyridazines, like **4-Bromo-3-methylpyridazine**, are particularly valuable as intermediates in the synthesis of novel drug candidates. The bromine atom can be displaced or utilized in cross-coupling reactions to build molecular complexity and explore structure-activity relationships.

Potential Signaling Pathway Involvement:



While no specific signaling pathways have been directly associated with **4-Bromo-3-methylpyridazine**, pyridazine-containing molecules have been implicated as modulators of various biological targets. The following diagram illustrates a generalized role of a small molecule inhibitor, a potential application for a derivative of **4-Bromo-3-methylpyridazine**.



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Inhibition of a kinase signaling pathway by a small molecule.

Conclusion

4-Bromo-3-methylpyridazine represents an intriguing yet underexplored chemical entity. While direct experimental data is lacking, its structural similarity to well-characterized pyridazine and pyridine derivatives suggests its potential as a valuable building block in medicinal chemistry and materials science. Further research is warranted to elucidate its synthesis, reactivity, and biological activity, which will undoubtedly open new avenues for its application. This guide serves as a starting point for researchers interested in exploring the chemistry and potential of this compound.

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